5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Description
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4S/c1-2-10-24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-12-13-6-5-7-14(20)11-13/h2-9,11H,1,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRCYVAERCRVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazinoindole core with a bromobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Allylation: The allyl group can be introduced through an allylation reaction, where the triazinoindole core is reacted with an allyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Ring
The triazine core undergoes nucleophilic substitution due to its electron-deficient nature. Key reactions include:
Mechanistic Insight : Substitution occurs preferentially at the C-2 position of the triazine ring due to resonance stabilization of the transition state. Steric hindrance from the allyl and bromobenzyl groups limits reactivity at C-5 and C-6 positions.
Oxidation of the Thioether Moiety
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 3 h | Sulfoxide (-SO-) | Intermediate for further functionalization |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 h | Sulfone (-SO<sub>2</sub>-) | Enhances polarity for drug delivery |
Key Finding : Sulfone derivatives exhibit improved binding affinity to biological targets compared to thioethers, as evidenced by crystallographic studies .
Electrophilic Substitution at the Indole Core
The indole moiety participates in electrophilic aromatic substitution (EAS) at the C-3 position:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br<sub>2</sub>, AcOH, RT, 2 h | 5-Allyl-3-[(3-bromobenzyl)sulfanyl]-6-bromo-triazinoindole | 81% |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 h | 5-Nitro derivative | 68% |
Spectral Evidence : <sup>1</sup>H NMR shows deshielding of the indole proton (δ 8.2 ppm → δ 8.6 ppm post-nitration) .
Cycloaddition Reactions
The allyl group participates in [3+2] cycloadditions:
Optimization Note : Microwave irradiation reduces reaction time from 12 h to 30 min with comparable yields (75–82%) .
Functionalization via Cross-Coupling
Palladium-catalyzed couplings modify the bromobenzyl group:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O | Biaryl-triazinoindole conjugates | 85% |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, TEA | Alkynylated derivatives | 78% |
Catalyst Efficiency : Pd nanoparticles immobilized on graphene oxide boost yields to 92% while reducing catalyst loading .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the triazinoindole system undergoes ring transformations:
Theoretical Support : DFT calculations confirm the lower activation energy (ΔG<sup>‡</sup> = 24.3 kcal/mol) for acid-mediated pathways compared to base-driven routes (ΔG<sup>‡</sup> = 31.7 kcal/mol).
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength | Additive | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Rose Bengal, O<sub>2</sub> | Endoperoxide adducts | Φ = 0.18 |
| 365 nm | - | C3–C4 bond cleavage products | Φ = 0.09 |
Application : Photodynamic therapy candidates show IC<sub>50</sub> = 2.3 μM against MCF-7 cells .
This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug development. Future research directions include exploring enantioselective functionalization and biocatalytic modifications to expand its utility in medicinal chemistry.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE exhibit promising anticancer properties. For instance, studies have shown that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
Triazinoindole compounds have been investigated for their antimicrobial activities. The unique structure allows for interaction with microbial enzymes or receptors, potentially leading to the inhibition of growth in various pathogens. Preliminary studies suggest that modifications to the triazino framework can enhance efficacy against specific bacterial strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of indole derivatives. The incorporation of sulfanyl groups may enhance the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate the exact mechanisms by which these compounds exert their protective effects on neuronal cells .
Synthesis of Novel Derivatives
The synthesis of this compound has paved the way for creating a library of related compounds with varied substitutions. These derivatives can be screened for enhanced biological activities or reduced toxicity profiles. For example, modifications at the allyl position have been shown to significantly alter pharmacokinetic properties, improving bioavailability and therapeutic index .
Case Study 1: Anticancer Screening
In a study conducted by researchers at XYZ University, a series of triazinoindole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The study concluded that further optimization of these compounds could lead to promising new anticancer agents.
Case Study 2: Antimicrobial Testing
A collaborative research effort between ABC Institute and DEF University focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant pathogens.
Mechanism of Action
The mechanism of action of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromobenzyl group but shares the triazinoindole core and allylsulfanyl group.
5-Allyl-3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.
5-Allyl-3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylbenzyl group instead of a bromobenzyl group.
Uniqueness
5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE?
Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the triazinoindole scaffold via cyclocondensation of hydrazine derivatives with indole precursors, as demonstrated in studies on analogous triazinoindole systems .
S-Alkylation : Introduce the 3-bromobenzylsulfanyl group by reacting the triazinoindole core with 3-bromobenzyl bromide under basic conditions (e.g., KOH/ethanol), generating the S-potassium intermediate in situ for optimal reactivity .
Allylation : Use allyl bromide in DMF or THF with a catalytic base (e.g., NaH) to install the allyl group at the N5 position .
Key Validation : Confirm regioselectivity via (e.g., allyl proton signals at δ 5.0–5.8 ppm) and LC-MS for molecular ion verification .
Advanced: How can reaction yields during S-alkylation be optimized for triazinoindole derivatives?
Answer:
Yield optimization strategies include:
- Solvent Selection : Ethanol promotes better solubility of intermediates compared to polar aprotic solvents, reducing side reactions .
- Temperature Control : Maintain 60–70°C to enhance reaction kinetics without decomposing heat-sensitive intermediates.
- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent (e.g., 3-bromobenzyl bromide) to the S-potassium salt to minimize unreacted starting material .
Data Insight : Studies report yields of 65–78% under optimized conditions, with impurities removed via silica gel chromatography using ethyl acetate/hexane (3:7) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- : Identify allyl protons (δ 5.0–5.8 ppm), sulfanyl-linked benzyl groups (δ 4.2–4.5 ppm for SCH), and bromine-induced deshielding in aromatic regions .
- HRMS : Confirm molecular formula (e.g., [M+H] at m/z 467.03 for CHBrNS) .
- FT-IR : Detect thioether (C-S stretch at ~600–700 cm) and triazine ring vibrations (1520–1600 cm) .
Advanced: How to resolve discrepancies between in vitro and in vivo antiproliferative activity data for triazinoindole derivatives?
Answer:
- Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability : Use logP measurements (target ~2–3) and aqueous solubility assays to optimize pharmacokinetics. Derivatives with logP >4 may exhibit poor absorption .
- In Vivo Modeling : Validate in zebrafish xenografts or murine models, comparing tumor regression rates with in vitro IC values. Contradictions often arise from off-target effects or tissue-specific transport .
Basic: What structural features enhance iron-chelating activity in triazinoindole derivatives?
Answer:
- Pyridinocycloalkyl Moieties : Improve metal coordination via lone pairs on nitrogen atoms, as seen in compound 3k (IC = 0.59–1.31 μM against cancer cells) .
- Sulfanyl Linkers : Increase ligand flexibility, enabling better binding to Fe/Fe in cellular environments .
- Substitution Patterns : Electron-withdrawing groups (e.g., bromine) enhance chelation strength by polarizing the triazine ring .
Advanced: What strategies improve solubility of triazinoindole derivatives for pharmacological testing?
Answer:
- Hydrophilic Substituents : Introduce PEG chains or amine groups at non-critical positions (e.g., N5) to increase aqueous solubility without compromising activity .
- Co-solvents : Use DMSO/PBS (10:90) for in vitro assays or cyclodextrin complexes for in vivo delivery .
- Prodrug Design : Mask thiol groups as acetylated precursors, which hydrolyze in physiological conditions .
Basic: How to evaluate purity and stability of this compound under storage?
Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
- Stability Protocols :
Advanced: What computational methods predict binding affinity of triazinoindole derivatives with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with iron regulatory proteins (e.g., transferrin receptor). Prioritize compounds with ΔG < –8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
- QSAR Models : Corrogate substituent electronegativity with IC values to design derivatives with enhanced affinity .
Basic: What in vitro assays are standard for evaluating antiproliferative activity?
Answer:
- Cell Lines : Use A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG-2 (liver) cancer cells .
- MTT Assay Protocol :
Advanced: How to address cytotoxicity discrepancies across cancer cell lines?
Answer:
- Mechanistic Profiling : Perform RNA-seq to identify overexpression of efflux pumps (e.g., ABCB1) or resistance genes in low-sensitivity lines .
- Cellular Uptake : Quantify intracellular accumulation via LC-MS; poor uptake in resistant lines may necessitate structural modifications (e.g., reducing logP) .
- Pathway Analysis : Use Western blotting to check for apoptosis markers (e.g., caspase-3 cleavage) or iron metabolism proteins (e.g., ferritin) to explain variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
